Resolvin D5

Description

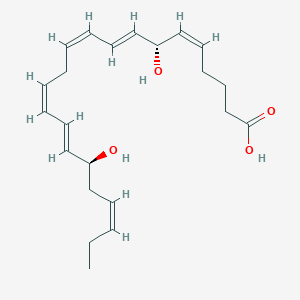

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H32O4 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

(5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-8,10-13,16-18,20-21,23-24H,2,4,9,14-15,19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,16-11+,17-12+,18-13-/t20-,21+/m0/s1 |

InChI Key |

JBRPFYYLEQERPG-XTIXYJHRSA-N |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](/C=C\CCCC(=O)O)O)O |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CC=CC(C=CCCCC(=O)O)O)O |

physical_description |

Solid |

Synonyms |

esolvin D5 RvD5 resolvin |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Resolvin D5

Precursor Substrates and Docosahexaenoic Acid Metabolism Leading to Resolvin D5

This compound is biosynthesized from docosahexaenoic acid (DHA), an omega-3 essential fatty acid. The initial step in the D-series resolvin biosynthesis involves the metabolism of DHA by 15-lipoxygenase (15-LOX) to form 17(S)-hydroperoxy-docosahexaenoic acid (17(S)-Hp-DHA). This intermediate is subsequently catalyzed by peroxidase into 17(S)-hydroxydocosahexaenoic acid (17(S)-HDHA). mdpi.com

Enzymatic Pathways in this compound Synthesis

The synthesis of this compound proceeds through a series of enzymatic reactions involving specific lipoxygenases and reductases.

Role of Lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX-1, 15-LOX-2)

Lipoxygenases are key enzymes in the biosynthesis of this compound. Following the initial formation of 17(S)-HDHA, this compound undergoes further enzymatic oxidation by 5-lipoxygenase (5-LOX). This action leads to the generation of two hydroperoxyl intermediates: 7(S)-hydroperoxy-17(S)-hydroxydocosahexaenoic acid (7(S)-Hp-17(S)-HDHA) and 4(S)-hydroperoxy-17(S)-hydroxydocosahexaenoic acid (4(S)-Hp-17(S)-HDHA). mdpi.com Specifically, 7(S)-Hp-17(S)-HDHA serves as a direct precursor that can be converted into RvD5. mdpi.comresearchgate.net

Human reticulocyte 15-lipoxygenase-1 (h15-LOX-1) has been shown to form RvD5 from 7S-HDHA. However, human 15-lipoxygenase-2 (h15-LOX-2) is particularly efficient, oxygenating 7S-HDHA almost exclusively at the C17 position to form RvD5 with faster kinetics. nih.gov The involvement of 5-LOX is also crucial for specialized pro-resolving mediator (SPM) biosynthesis, including RvD5. dovepress.comresearchgate.netjmb.or.kr

Contribution of Hydroperoxy Reductase

Hydroperoxy reductase plays a pivotal role in the final stages of this compound biosynthesis. This enzyme is responsible for reducing the hydroperoxy group of 7(S)-Hp-17(S)-HDHA to an alcohol group, thereby yielding the stable this compound molecule. mdpi.comontosight.aireactome.org This reduction step is essential for establishing the unique structure of RvD5, which underpins its potent biological activities. ontosight.ai

Aspirin-Triggered Biosynthesis Pathways

A distinct pathway for resolvin biosynthesis is triggered by aspirin. In the presence of aspirin, cyclooxygenase-2 (COX-2) becomes acetylated and acts as a modified dioxygenase. This aspirin-dependent acetylated COX-2 initiates the conversion of DHA into 17(R)-Hp-DHA, a stereoisomer of 17(S)-Hp-DHA. mdpi.commdpi.com Subsequently, this 17(R)-Hp-DHA undergoes further enzymatic transformations catalyzed by enzymes such as 5-LOX and leukotriene A4 hydrolase (LTA4H), leading to the formation of aspirin-triggered Resolvin D-series (AT-RvDs). mdpi.com These AT-RvDs, including AT-RvD5, exhibit structural differences (R-type isomers) compared to their S-type counterparts, notably in the configuration of their hydroxyl groups. mdpi.commdpi.com A key characteristic of AT-RvDs is their enhanced biological stability, possessing a longer biological half-life and greater resistance to metabolic inactivation by oxidoreductases. mdpi.commdpi.com

Endogenous Production and Localization of this compound

This compound is endogenously produced in various cellular environments, particularly during the resolution phase of inflammation.

Cellular Sources of this compound Production (e.g., Macrophages, Neutrophils)

This compound has been identified in macrophages and infectious inflammatory exudates. ebi.ac.uk The biosynthesis of D-series resolvins, including RvD5, occurs in a variety of mononuclear cells. Key cellular sources include macrophages and neutrophils. mdpi.comjci.orgnih.govresearchgate.net Monocytes, under inflammatory conditions, as well as endothelial cells and fibroblasts, also contribute to their production. mdpi.com Notably, neutrophils can differentiate into macrophages, which then actively generate this compound. nih.gov The presence of h15-LOX-2 in neutrophils and macrophages further supports their significant role in the biosynthesis of SPMs like RvD5. nih.gov RvD5 has been specifically detected in the inflammatory milieu during Escherichia coli infection, highlighting its role in resolving bacterial challenges. mdpi.com

Molecular Mechanisms of Resolvin D5 Action

Identification and Characterization of Resolvin D5 Receptors

The actions of specialized pro-resolving mediators like RvD5 are primarily mediated by their cognate G protein-coupled receptors (GPCRs) uib.nonih.gov.

This compound has been shown to activate the G protein-coupled receptor GPR32, also known as DRV1 ebi.ac.ukacs.orguib.nonih.govmdpi.combiorxiv.org. This receptor is expressed in various cell types, including monocyte-macrophages, lymphocytes, endothelial cells, and vascular smooth muscle cells mdpi.com. Activation of GPR32 by RvD5 is associated with enhanced phagocytosis, a critical process for clearing pathogens and apoptotic cells during inflammation resolution ebi.ac.ukuib.nonih.govjci.org. Studies have indicated that RvD5 activates human GPR32, and this interaction contributes to its pro-resolving properties acs.orgbiorxiv.org. While RvD1 and RvD5 share GPR32 as a receptor, their activation of GPR32 may differ in mediating specific effects, such as pain resolution nih.gov.

While GPR32 is a recognized receptor for RvD5, the possibility of other specific receptors or binding sites mediating its diverse actions has been explored uib.nonih.gov. Some studies have suggested that additional specific receptors for RvD5 might exist in immune cells, such as macrophages, which could contribute to its pain-reducing effects nih.gov. However, some independent studies have failed to confirm the activation of GPR32, GPR18, and FPR2 by certain D-series resolvins, including RvD5, suggesting that the precise identity of all receptors for specialized pro-resolving mediators remains an area of ongoing research pnas.org.

Intracellular Signaling Cascades Modulated by this compound

This compound modulates several key intracellular signaling pathways to exert its anti-inflammatory and pro-resolving effects.

Data on the direct modulation of JNK and p38 MAPK pathways specifically by this compound is less explicitly detailed in the provided search results compared to ERK. However, the general involvement of MAPK pathways in the anti-inflammatory effects of resolvins is recognized ebi.ac.uknih.gov.

A central mechanism of this compound's anti-inflammatory action involves the regulation of the Nuclear Factor-κB (NF-κB) pathway ebi.ac.ukmdpi.comnih.govuib.nojci.orgnih.govmdpi.commedchemexpress.comfrontiersin.org. NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection and inflammation medchemexpress.com. This compound inhibits the activation of NF-κB mdpi.comnih.gov. Specifically, in LPS-treated THP-1 cells, RvD5 has been shown to inhibit the nuclear translocation of the NF-κB subunits p65 and p50, which are essential for NF-κB's transcriptional activity ebi.ac.uknih.govnih.gov. This inhibition of NF-κB nuclear translocation leads to a reduction in the production of pro-inflammatory mediators like IL-6 and CCL5 ebi.ac.uknih.govnih.gov. Furthermore, RvD5 has been observed to reduce NF-κB activation in kidney tissue during LPS endotoxemia, contributing to reduced inflammatory responses mdpi.com.

This compound, along with other D-series resolvins, activates phospholipase D (PLD), a membrane-associated lipase (B570770) crucial for modulating phagocyte functions during inflammation and its resolution ebi.ac.ukresearchgate.netnih.govbiorxiv.orgnih.gov. The mechanism by which RvD5 mediates PLD actions in polarizing macrophages (from M1-like to M2-like) is two-pronged ebi.ac.ukresearchgate.netnih.govbiorxiv.orgnih.gov. Firstly, RvD5 inhibits post-transcriptional modifications by microRNAs (miRs) and 3'exonucleases that process PLD2 mRNA, thereby increasing PLD2 expression and activity ebi.ac.ukresearchgate.netnih.govbiorxiv.orgnih.gov. Secondly, RvD5 enhances PLD2-S6 Kinase (PLD2-S6K) signaling ebi.ac.ukresearchgate.netnih.govbiorxiv.org. This enhanced signaling is required for membrane expansion and efferocytosis, the process by which apoptotic cells are cleared by phagocytes, which is vital for inflammation resolution ebi.ac.ukresearchgate.netnih.govbiorxiv.org. Studies have confirmed a novel role for PLD2 as the specific isoform involved in RvD5-mediated resolution processes, particularly in the context of second organ injury following ischemia-reperfusion nih.govbiorxiv.org.

Table 1: Key Signaling Pathways Modulated by this compound

| Pathway/Receptor | Effect of this compound | Cellular/Molecular Outcome | References |

| GPR32 (DRV1) | Activation | Enhanced phagocytosis, pro-resolving actions | ebi.ac.ukacs.orguib.nonih.govmdpi.combiorxiv.org |

| ERK (MAPK Pathway) | Inhibition of phosphorylation | Downregulation of IL-6 and CCL5 production | ebi.ac.uknih.govnih.govmdpi.commedchemexpress.commedchemexpress.commedchemexpress.com |

| NF-κB | Inhibition of nuclear translocation (p65, p50) and transcriptional activity | Reduced production of pro-inflammatory mediators (IL-6, CCL5, TNF-α), reduced leukocyte infiltration | ebi.ac.ukmdpi.comnih.govuib.nojci.orgnih.govmdpi.commedchemexpress.comfrontiersin.org |

| PLD (specifically PLD2) | Activation, increased expression and activity | Enhanced efferocytosis, M1 to M2 macrophage polarization, membrane expansion | ebi.ac.ukresearchgate.netnih.govbiorxiv.orgnih.govresearchgate.net |

| PLD2-S6 Kinase Signaling | Enhancement | Required for membrane expansion and efferocytosis | ebi.ac.ukresearchgate.netnih.govbiorxiv.org |

Nrf2 Pathway Activation

This compound plays a significant role in modulating cellular antioxidant responses primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, governing the expression of numerous cytoprotective genes.

Research indicates that RvD5 promotes the Nrf2 pathway by facilitating the reduction of Kelch-like ECH-associated protein 1 (Keap-1) levels. Keap-1 typically sequesters Nrf2 in the cytoplasm, leading to its ubiquitination and degradation. By reducing Keap-1, RvD5 allows Nrf2 to translocate to the nucleus, where it binds to antioxidant response elements (AREs) in the promoters of target genes researchgate.net.

Studies have demonstrated that treatment with RvD5 leads to an enhanced messenger RNA (mRNA) expression of key Nrf2 downstream targets, including Nrf2 itself, Heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1) mdpi.comnih.gov. This upregulation of antioxidant and detoxifying enzymes signifies RvD5's capacity to activate endogenous antioxidant and anti-inflammatory pathways within cells mdpi.comnih.gov.

The following table summarizes the observed effects of this compound on Nrf2 pathway components:

| Pathway Component | Effect of this compound Treatment | Reference |

| Nrf2 mRNA | Enhanced expression | mdpi.comnih.gov |

| HO-1 mRNA | Enhanced expression | mdpi.comnih.gov |

| NQO1 mRNA | Enhanced expression | mdpi.comnih.gov |

| Keap-1 levels | Reduced | researchgate.net |

Transcriptional and Post-Transcriptional Regulation (e.g., microRNAs, 3' exonucleases)

This compound exerts its pro-resolving effects, in part, by influencing gene expression at both transcriptional and, notably, post-transcriptional levels. A key mechanism involves the modulation of phospholipase D2 (PLD2) expression and activity.

RvD5 has been shown to inhibit post-transcriptional modifications that regulate PLD2 mRNA, specifically involving microRNAs (miRs) and 3' exonucleases ebi.ac.uknih.govnih.govresearchgate.netbiorxiv.org. This inhibition leads to an increase in PLD2 expression and its enzymatic activity ebi.ac.uknih.govnih.govresearchgate.netbiorxiv.org. This is critical for processes such as macrophage polarization from pro-inflammatory (M1-like) to pro-resolving (M2-like) phenotypes, enhancing membrane expansion and efferocytosis (the clearance of apoptotic cells) ebi.ac.uknih.gov.

Specifically, RvD5 has been observed to inhibit the suppressive actions of certain microRNAs, thereby indirectly promoting PLD2 expression biorxiv.org. For instance, miR-138 and miR-887 are microRNAs predicted to target the 3' untranslated region (3'UTR) of PLD2 mRNA, and their overexpression typically leads to decreased PLD2 expression researchgate.net. RvD5 treatment has been found to reduce the expression levels of these endogenous PLD-targeting microRNAs biorxiv.orgresearchgate.net.

The interplay between RvD5, specific microRNAs, and 3' exonucleases like PARN highlights a sophisticated layer of gene expression control that contributes to the pro-resolving actions of this lipid mediator.

| Regulatory Mechanism | Target/Enzyme/Molecule | Effect of this compound | Outcome | Reference |

| Post-transcriptional | PLD2 mRNA | Inhibits modifications | Increases PLD2 expression and activity | ebi.ac.uknih.govnih.govresearchgate.netbiorxiv.org |

| MicroRNA regulation | miR-138, miR-887 | Reduces expression | Indirectly stimulates PLD2 expression | biorxiv.orgresearchgate.net |

| 3' Exonuclease activity | Poly(A) Ribonuclease (PARN) | Modulates | Influences mRNA stability and protein translation | researchgate.net |

Cellular and Immunological Modulation by Resolvin D5

Macrophage Phenotypic Plasticity and Function

Macrophages are critical players in the inflammatory response, exhibiting remarkable plasticity to adopt different functional phenotypes. RvD5 is a key regulator of this plasticity, guiding macrophages towards a pro-resolving state.

M1 to M2 Macrophage Polarization

Resolvin D5 contributes to the resolution of inflammation by promoting the switch of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory and pro-resolving M2 phenotype. biorxiv.org Studies have indicated that D-series resolvins, including RvD5, can induce this "class switch". biorxiv.org This polarization towards an M2-like phenotype is associated with increased efferocytosis and the promotion of inflammation resolution. biorxiv.org The mechanism for this involves the activation of phospholipase D (PLD), particularly PLD2, in M2 macrophages, which is enhanced by RvD5. biorxiv.org This suggests that during the resolution phase, RvD5 helps to increase PLD levels, which in turn supports the functions of M2 macrophages. biorxiv.org

Enhancement of Phagocytosis and Efferocytosis

A crucial function of macrophages in resolving inflammation is the clearance of apoptotic cells (efferocytosis) and pathogens (phagocytosis). This compound has been shown to enhance both of these processes. mdpi.com The stimulation of macrophage phagocytosis of apoptotic cells and bacteria is a key biological action of specialized pro-resolving mediators like RvD5. nih.gov Specifically, RvD3 and RvD5 have been identified as enhancers of efferocytosis and phagocytosis in M2 macrophages. mdpi.com This enhanced clearance is vital for removing inflammatory stimuli and preventing secondary necrosis, which could prolong inflammation. frontiersin.org The mechanism behind this enhancement can involve the PLD2-S6K signaling axis in M2 macrophages, leading to increased protein synthesis and membrane expansion required for efferocytosis. biorxiv.org

| Resolvin | Effect on Macrophages | Associated Mechanisms | References |

|---|---|---|---|

| This compound | Enhances efferocytosis and phagocytosis in M2 macrophages. | Activates PLD2, leading to increased protein synthesis and membrane expansion. | biorxiv.orgmdpi.com |

| Resolvin D1 | Increases macrophage phagocytosis and efferocytosis. | Mediates protection via decreasing neutrophil trafficking and increasing macrophage clearance activities. | jci.org |

| Resolvin D2 | Stimulates phagocytosis and efferocytosis in a DRV2-dependent manner. | Initiates Gαs protein coupling, leading to activation of the cAMP/PKA signaling pathway. | aai.org |

Modulation of Cytokine and Chemokine Production in Macrophages

This compound exerts significant control over the production of inflammatory mediators by macrophages. It has been shown to downregulate the production of pro-inflammatory cytokines and chemokines, while in some contexts, promoting the release of anti-inflammatory cytokines.

In lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells, RvD5 suppressed the production of interleukin-6 (IL-6) and chemokine (C-C motif) ligand 5 (CCL5). nih.gov This inhibitory effect was found to be mediated through the extracellular signal-regulated kinase (ERK)-nuclear factor (NF)-κB signaling pathway. nih.gov Furthermore, studies have shown that specialized pro-resolving mediators can inhibit the release of other pro-inflammatory molecules like TNF-α and IL-1β. jci.organnualreviews.org While direct evidence for RvD5's effect on IL-10 is still emerging, other resolvins like RvD1 have been shown to increase IL-10 production, suggesting a potential shared mechanism among D-series resolvins to promote an anti-inflammatory environment. asm.orgfrontiersin.org

| Cytokine/Chemokine | Effect of this compound | Cell Type/Model | References |

|---|---|---|---|

| IL-6 | Downregulated production | LPS-stimulated THP-1 cells | nih.gov |

| CCL5 | Downregulated production | LPS-stimulated THP-1 cells | nih.gov |

| TNF-α | Counterregulation of proinflammatory genes | General effect of RvD1 and RvD5 | jci.org |

| IL-1β | Downregulation of pro-inflammatory cytokines | General effect of resolvins | frontiersin.org |

| IL-10 | Increased production (by other D-series resolvins) | In vivo models and human macrophages | asm.orgfrontiersin.org |

Neutrophil Activity and Clearance

Neutrophils are the first responders to sites of inflammation, and their timely removal is essential for resolution. RvD5 influences neutrophil function by enhancing their bacterial clearance capacity and modulating their trafficking and survival.

Phagocytic Capacity and Bacterial Clearance

This compound can enhance the phagocytic capacity of neutrophils, contributing to more efficient bacterial clearance. jci.org This action helps to reduce the bacterial load at the site of infection. jci.org Studies have demonstrated that RvD5, along with other specialized pro-resolving mediators, can increase the ability of neutrophils to engulf and neutralize pathogens like E. coli. frontiersin.org This enhancement of host defense is achieved without being directly bactericidal, instead acting on the host's phagocytes to improve their function. frontiersin.org This pro-resolving mediator can facilitate the phagocytosis of bacteria by even naïve neutrophils. frontiersin.orgnih.gov

Modulation of Neutrophil Trafficking and Apoptosis

A key aspect of inflammation resolution is the cessation of neutrophil infiltration into the tissue. Specialized pro-resolving mediators, including those in the D-series, are known to attenuate polymorphonuclear neutrophil (PMN) trafficking. nih.gov While specific studies on RvD5's direct role in neutrophil apoptosis are part of the broader actions of resolvins, it is established that these mediators promote the timely apoptosis of neutrophils. frontiersin.org This programmed cell death is a critical step that precedes their clearance by macrophages. frontiersin.org The modulation of neutrophil trafficking by other D-series resolvins, such as RvD1 and RvD2, has been well-documented, showing a reduction in neutrophil infiltration in various inflammatory models. jci.orgcaymanchem.compnas.org This suggests a conserved function within the resolvin D family to control the influx of neutrophils to the inflamed site.

T Lymphocyte Differentiation and Proliferation

RvD5 has demonstrated significant effects on T lymphocyte populations, particularly in the context of chronic inflammatory conditions like rheumatoid arthritis. nih.gov

Research has shown that RvD5 can modulate the critical balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells. In experimental models of arthritis, RvD5 has been found to suppress the differentiation of Th17 cells while simultaneously facilitating the differentiation of Treg cells. nih.govbmj.comacrabstracts.org This dual action helps to dampen the inflammatory response. Specifically, RvD5 inhibits the differentiation of Rorγt+ Th17 cells and increases the population of Foxp3+ Treg cells. acrabstracts.org This modulation of the Th17/Treg axis is a key mechanism through which RvD5 exerts its pro-resolving functions. mdpi.comnih.gov

Other Immune Cell Interactions (e.g., Dendritic Cells, B Cells, Innate Lymphoid Cells)

The immunomodulatory actions of RvD5 extend beyond T lymphocytes to other key players in the immune system.

Dendritic Cells: While specific studies on RvD5 and dendritic cells are limited, the broader family of resolvins is known to control dendritic cell migration and T cell responses. researchgate.net For instance, Resolvin E1 has been shown to reduce the production of IL-12 by dendritic cells. nih.gov

B Cells: Specialized pro-resolving mediators (SPMs), including resolvins, can influence B cell function. jci.org For example, Resolvin D1 can reduce the production of IgE by B cells. mdpi.com

Innate Lymphoid Cells (ILCs): SPMs can regulate the activity of innate lymphoid cells. nih.govjci.org In type 2 innate lymphoid cells, SPMs decrease the production of pro-inflammatory type 2 cytokines. nih.govjci.org

Regulation of Oxidative Stress Responses

This compound plays a crucial role in mitigating oxidative stress, a key component of inflammatory processes. mdpi.comnih.gov It has been shown to reestablish oxidative balance by reducing markers of oxidative stress and enhancing endogenous antioxidant systems. mdpi.com

In a model of UVB-induced skin inflammation, RvD5 treatment reduced oxidative stress by increasing the levels of antioxidants such as glutathione (B108866) and increasing the activity of enzymes like catalase. researchgate.netnih.gov Concurrently, it decreased the production of pro-oxidants like superoxide (B77818) anion and lipid peroxidation. researchgate.netnih.gov This antioxidant activity is associated with the upregulation of the Nrf2 pathway, a critical regulator of cellular antioxidant responses. mdpi.comnih.gov RvD5 has been observed to reduce Keap-1, a protein that inhibits Nrf2, thereby likely facilitating Nrf2's protective functions. mdpi.com

Physiological and Pathophysiological Roles of Resolvin D5: Preclinical Investigations

Modulation of Chronic Inflammatory Conditions in Experimental Systems

The failure of inflammation to resolve can lead to chronic inflammatory diseases. acs.org Preclinical studies have highlighted the therapeutic potential of RvD5 in various chronic inflammatory models.

In the context of intestinal inflammation, RvD5 has shown significant protective effects. Systemic administration of RvD5n-3 DPA, a derivative of n-3 docosapentaenoic acid (DPA), protected against colitis and intestinal ischemia/reperfusion-induced inflammation in mice. pnas.orgnih.gov In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, exogenous RvD5n-3 DPA reduced the severity of the disease, an effect linked to decreased leukocyte-endothelial interactions and reduced trafficking of granulocytes. pnas.orgnih.gov Intravital microscopy of mouse mesenteric venules revealed that RvD5n-3 DPA decreased leukocyte adhesion and emigration following ischemia-reperfusion. pnas.orgnih.gov These findings were further supported by in vitro studies showing that RvD5n-3 DPA reduced the adhesion of human neutrophils to TNF-α-activated human endothelial monolayers. pnas.org

Table 1: Effects of Resolvin D5 in Preclinical Models of Intestinal Inflammation

| Model | Key Findings | Reference |

| DSS-Induced Colitis (Mouse) | Protected against colitis, reduced leukocyte-endothelial interactions and granulocyte trafficking. | pnas.orgnih.gov |

| Intestinal Ischemia/Reperfusion (Mouse) | Protected against inflammation, decreased leukocyte adhesion and emigration in mesenteric venules. | pnas.orgnih.gov |

| Human Neutrophil-Endothelial Interaction (In Vitro) | Reduced adhesion of human neutrophils to TNF-α–activated human endothelial monolayers. | pnas.org |

The role of RvD5 has also been investigated in the context of rheumatoid arthritis (RA), a chronic inflammatory autoimmune disease. In SKG arthritic mice, a model for RA, levels of RvD5 were found to be elevated in the paws and significantly correlated with disease activity. nih.govbmj.com In vitro experiments demonstrated that RvD5 suppressed the differentiation of pro-inflammatory Th17 cells and inhibited the proliferation of CD4+ T cells, while promoting the differentiation of regulatory T cells (Tregs). nih.govbmj.com Furthermore, RvD5 attenuated the differentiation of osteoclasts, the cells responsible for bone resorption, and interfered with osteoclastogenesis at a molecular level. nih.govbmj.commdpi.com These findings suggest that RvD5 plays a crucial role in modulating the immune response and protecting against joint destruction in arthritis. nih.govfrontiersin.org Another study identified GPR101 as a potential receptor for RvD5, mediating its anti-arthritic actions by regulating neutrophil and macrophage responses. mdpi.comfrontiersin.org

Table 2: Immunomodulatory and Anti-resorptive Effects of this compound in Experimental Arthritis

| Experimental System | Key Findings | Reference |

| SKG Arthritic Mice | RvD5 levels correlated with disease activity; suppressed Th17 differentiation, inhibited CD4+ T cell proliferation, and facilitated Treg differentiation. | nih.govbmj.com |

| In Vitro Osteoclastogenesis Assay | Attenuated osteoclast differentiation and interfered with osteoclastogenesis. | nih.govbmj.commdpi.com |

| K/BxN Arthritis Model | Signaled via GPR101 to improve arthritis clinical score, edema, and weight loss. | frontiersin.org |

Preclinical investigations have demonstrated the protective effects of RvD5 against skin damage induced by ultraviolet B (UVB) irradiation. nih.govorcid.orgbvsalud.org In a study using female hairless mice, intraperitoneal administration of RvD5 prior to UVB exposure dose-dependently reduced skin edema. nih.govresearchgate.net This protective effect was associated with a reduction in oxidative stress, evidenced by an increase in antioxidant levels and a decrease in pro-oxidants. nih.gov RvD5 also mitigated the inflammatory response by reducing the production of pro-inflammatory cytokines such as IL-1β and TNF-α, and diminishing the infiltration of inflammatory cells like mast cells and neutrophils/macrophages. nih.gov Consequently, RvD5 treatment led to reduced activity of matrix metalloproteinase 9, less collagen degradation, decreased epidermal thickening, and fewer sunburn cells. nih.gov

Analgesic Actions of this compound in Preclinical Pain Models

Beyond its anti-inflammatory and pro-resolving functions, RvD5 has been shown to possess analgesic properties in various preclinical pain models. nih.govfrontiersin.org

Chemotherapy-induced peripheral neuropathy (CIPN) is a significant side effect of some cancer treatments. mdpi.com Studies have explored the potential of D-series resolvins, including RvD5, in alleviating CIPN. In a mouse model of paclitaxel-induced CIPN, intrathecal injection of RvD5 was shown to reduce mechanical allodynia. nih.gov Interestingly, this analgesic effect exhibited a striking sex dimorphism, being present in male mice but not in females. nih.govnih.govfrontiersin.org This male-specific analgesia was also observed in an inflammatory pain model induced by formalin. nih.govfrontiersin.org These findings identify RvD5 as the first SPM to demonstrate sex-specific differences in pain regulation and suggest its potential as a targeted therapy for CIPN in male patients. nih.govnih.gov

Table 3: Analgesic Effects of this compound in a Neuropathic Pain Model

| Pain Model | Key Findings | Reference |

| Paclitaxel-Induced CIPN (Mouse) | Intrathecal RvD5 reduced mechanical allodynia in male mice, but not in female mice. | nih.govnih.govfrontiersin.org |

| Formalin-Induced Inflammatory Pain (Mouse) | Intrathecal RvD5 reduced second-phase pain behavior in male mice, but not in females. | nih.govfrontiersin.org |

Inflammatory Pain Models

This compound (RvD5), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has demonstrated notable analgesic properties in preclinical models of inflammatory pain. nih.gov These models are crucial for understanding the mechanisms of pain and for the development of new therapeutic strategies. Inflammatory pain can be induced in animal models through the injection of substances like formalin or capsaicin, which trigger a localized inflammatory response and pain-related behaviors. mdpi.com

In a formalin-induced inflammatory pain model in mice, intrathecal administration of RvD5 was shown to reduce pain behaviors. nih.govfrontiersin.org The formalin test involves two distinct phases of pain behavior: an initial acute phase followed by a longer-lasting tonic phase, which is associated with inflammation. RvD5 was effective in mitigating the second phase of pain, highlighting its anti-inflammatory and analgesic effects. frontiersin.org The potency of resolvins in pain inhibition is significant, with their analgesic effects being about 1000 times higher than their precursor, DHA. nih.gov The mechanisms underlying these effects involve the modulation of immune cells, glial cells, and neurons. nih.gov Specifically, resolvins like RvD5 can inhibit transient receptor potential (TRP) channels, such as TRPA1 and TRPV1, which are key players in pain sensation. nih.govdoctaris.com

| Feature | Description | Source |

| Model | Formalin-induced inflammatory pain | nih.govfrontiersin.org |

| Key Finding | Intrathecal RvD5 reduces the second phase of formalin-induced pain. | frontiersin.org |

| Proposed Mechanism | Inhibition of TRP channels (TRPA1, TRPV1) and modulation of immune and glial cells. | nih.govdoctaris.com |

Sex Dimorphism in Pain Modulation by this compound in Animal Models

A significant finding in the preclinical investigation of RvD5 is the observation of sex-dependent differences in its analgesic efficacy. nih.govfrontiersin.org In a mouse model of chemotherapy-induced peripheral neuropathy (CIPN), a condition often associated with inflammatory processes, intrathecal RvD5 produced analgesia in male mice but not in female mice. nih.gov This was the first report of sex dimorphism in the analgesic effects of any specialized pro-resolving mediator. nih.govfrontiersin.org

This sex-specific effect was further confirmed in the formalin-induced inflammatory pain model, where RvD5 again reduced pain behaviors in male mice but had no effect in females. nih.govfrontiersin.org The underlying reasons for this sex dimorphism are not yet fully understood but are thought to involve neuro-immune interactions. nih.gov Interestingly, the analgesic effect of RvD5 in male mice was independent of the TRP channels TRPV1 and TRPA1, as the effect was still observed in male mice lacking these channels. frontiersin.orgdoctaris.com This suggests that the mechanisms of RvD5-mediated analgesia may differ between sexes and that TRP channels might play a role in its effects in females. doctaris.com These findings underscore the importance of including both sexes in preclinical pain research to better understand the therapeutic potential and limitations of novel analgesics like RvD5. nih.gov

| Sex | Analgesic Effect of RvD5 (CIPN and Formalin Models) | Source |

| Male | Yes | nih.govfrontiersin.org |

| Female | No | nih.govfrontiersin.org |

Investigating this compound in Metabolic and Neurological Disorder Models

Preclinical studies have explored the therapeutic potential of this compound (RvD5) in animal models of type 1 diabetes mellitus (T1DM), a chronic disease characterized by persistent inflammation that can affect the central nervous system and lead to psychiatric comorbidities like anxiety and depression. nih.govresearchgate.net In a streptozotocin-induced T1DM rat model, prolonged treatment with RvD5 was found to prevent the development of anxious-like and depressive-like behaviors. nih.govresearchgate.net Furthermore, RvD5 treatment was associated with a significant improvement in plasma glucose levels. nih.govresearchgate.net These findings suggest a potential role for RvD5 in mitigating the emotional and metabolic complications associated with T1DM. nih.govresearchgate.net

The behavioral benefits of RvD5 in T1DM models appear to be linked to its pro-resolving action on neuroinflammation. nih.govresearchgate.net Specifically, RvD5 treatment prevented the increase of the pro-inflammatory cytokine interleukin-1β (IL-1β) in the hippocampus and prefrontal cortex of diabetic rats. nih.govresearchgate.net These brain regions are critically involved in the regulation of mood and cognitive function. The ability of RvD5 to down-modulate IL-1β production suggests its influence on the inflammasome, a key component of the innate immune system that drives inflammation. nih.govresearchgate.netnih.gov By reducing neuroinflammation in these key brain areas, RvD5 may exert its protective effects against the development of anxiety and depression-like behaviors in the context of T1DM. researchgate.netnih.gov This highlights the potential of RvD5 as a therapeutic agent targeting the neuroinflammatory component of metabolic and neurological disorders. frontiersin.org

| Disorder Model | Key Findings | Affected Brain Regions | Molecular Target | Source |

| Type 1 Diabetes Mellitus | Prevents anxious and depressive-like behaviors, improves plasma glucose. | Hippocampus, Prefrontal Cortex | Down-regulation of IL-1β | nih.govresearchgate.net |

| Neuroinflammation | Reduces pro-inflammatory cytokine production. | Hippocampus, Prefrontal Cortex | Inflammasome modulation | researchgate.netnih.gov |

Host Defense and Anti-microbial Actions in Infection Models

This compound (RvD5) plays a significant role in host defense against bacterial infections. researchgate.net It has been identified in the inflammatory environment of Escherichia coli infections and has been shown to enhance the phagocytosis and killing of bacteria. nih.govmdpi.com This is a crucial function for resolving infections. mdpi.com At the same time, RvD5 reduces the production of pro-inflammatory cytokines, which helps to control the inflammatory response. nih.govmdpi.com This dual action of promoting bacterial clearance while dampening excessive inflammation makes RvD5 an important mediator in the resolution of infection. nih.gov

In a mouse model of Citrobacter rodentium infection, which can cause significant intestinal inflammation, RvD5 demonstrated protective effects. mdpi.com It helped to control the bacterial load and reduce the associated pathology. mdpi.com Furthermore, RvD5 has been shown to be active in models of systemic bacterial infection and LPS-induced endotoxemia, where it reduces systemic inflammation and organ damage. mdpi.com RvD5 can also shift macrophages towards a non-inflammatory, "resolution macrophage" phenotype, which is still effective at clearing pathogens but does not perpetuate inflammation. nih.gov This ability to reduce inflammation without causing immunosuppression is a key feature of its host-protective actions. nih.gov

Contributions to Tissue Repair and Homeostasis

The resolution of inflammation is a critical prerequisite for tissue repair and the restoration of homeostasis. ahajournals.org Specialized pro-resolving mediators (SPMs) like this compound (RvD5) are central to this process. nih.gov They actively promote the cessation of neutrophil infiltration, stimulate the clearance of apoptotic cells and debris by macrophages (a process known as efferocytosis), and contribute to tissue remodeling. ahajournals.orgnih.govbiorxiv.org

Preclinical studies have demonstrated the role of D-series resolvins in cutaneous wound healing. nih.gov They are produced in skin wounds and can promote re-epithelialization, a key step in restoring the skin's barrier function. nih.gov In the context of intestinal inflammation, RvD5, along with other SPMs, has been shown to be protective in mouse models of colitis and intestinal ischemia/reperfusion injury, promoting tissue repair and a return to homeostasis. pnas.org The actions of RvD5 in tissue repair are mediated, in part, by its ability to regulate macrophage function, shifting them towards a pro-repair M2 phenotype. biorxiv.org This highlights the integral role of RvD5 not just in resolving inflammation, but also in actively promoting the subsequent healing and regenerative processes necessary to restore tissue function. biorxiv.orgpnas.org

Role in Pancreatic Cancer Cell Invasion Modulation

Preclinical research has identified this compound (RvD5), a specialized pro-resolving mediator (SPM), as a significant modulator of pancreatic cancer cell invasion, primarily through its influence on the tumor microenvironment. The extensive desmoplastic reaction, a hallmark of pancreatic ductal adenocarcinoma (PDAC), is largely driven by the activation of pancreatic stellate cells (PSCs) into cancer-associated fibroblasts (CAFs), which creates a supportive niche for tumor progression and chemoresistance. frontiersin.orgnih.gov

Recent investigations have demonstrated that PSCs and CAFs possess the enzymatic machinery to produce and respond to SPMs, including a specific form of this compound known as RvD5n-3 DPA, which is derived from n-3 docosapentaenoic acid. frontiersin.orgnih.gov The production of RvD5n-3 DPA is linked to the enzyme arachidonate-15-lipoxygenase (ALOX15). frontiersin.orgnih.gov

Studies using co-culture models have shown that the activation state of PSCs influences their SPM secretion profile. frontiersin.orgnih.gov Treatment with all-trans retinoic acid (ATRA) can induce a quiescent-like state in PSCs, which is associated with the nuclear translocation of ALOX15 and a subsequent increase in the production of RvD5n-3 DPA. frontiersin.orgnih.gov This increase in endogenous RvD5n-3 DPA correlates with a reduction in pancreatic cancer cell invasion. frontiersin.orgnih.gov Conversely, the inhibition of ALOX15 activity leads to decreased RvD5n-3 DPA formation and a marked increase in cancer cell invasion. frontiersin.orgnih.gov The direct addition of RvD5n-3 DPA to co-cultures with activated PSCs successfully abrogated the PSC-induced invasion of cancer cells. frontiersin.orgnih.gov

These findings highlight a crucial role for the ALOX15-RvD5n-3 DPA axis in the crosstalk between stromal and cancer cells within the pancreatic tumor microenvironment. frontiersin.orgnih.gov The modulation of this pathway appears to directly impact the invasive potential of pancreatic cancer cells. Furthermore, clinical observations support these preclinical findings, as circulating levels of RvD5n-3 DPA were found to be lower in patients with metastatic PDAC compared to those with non-metastatic disease, suggesting a potential systemic relevance of this mediator in disease progression. frontiersin.orgnih.gov

While the precise receptor mediating the anti-invasive effects of RvD5n-3 DPA in the pancreatic cancer stroma is not fully elucidated, other D-series resolvins are known to signal through G-protein coupled receptors like GPR32. mdpi.comfrontiersin.org However, in the context of PSCs and CAFs, GPR32 expression was not detected, indicating that RvD5n-3 DPA may act through a different, yet-to-be-identified receptor in these cells. frontiersin.org

Table 1: Preclinical Research Findings on this compound and Pancreatic Cancer Cell Invasion

| Finding | Experimental Model | Key Molecules Involved | Outcome on Cancer Cell Invasion | Citation |

|---|---|---|---|---|

| All-trans retinoic acid (ATRA) induces a quiescent state in Pancreatic Stellate Cells (PSCs), increasing RvD5n-3 DPA production. | Co-culture of PSCs and pancreatic cancer cells. | ATRA, ALOX15, RvD5n-3 DPA | Reduced | frontiersin.orgnih.gov |

| Inhibition of ALOX15 in ATRA-treated PSCs abrogates the reduction in cancer cell invasion. | Co-culture of PSCs and pancreatic cancer cells with ALOX15 inhibitor (PD146176). | ALOX15, RvD5n-3 DPA | Increased (relative to ATRA-only treatment) | frontiersin.org |

| Exogenous addition of RvD5n-3 DPA reduces activated PSC-mediated cancer cell invasion. | Co-culture of activated PSCs and pancreatic cancer cells. | RvD5n-3 DPA | Reduced | frontiersin.orgnih.gov |

| Circulating levels of RvD5n-3 DPA are lower in patients with metastatic PDAC. | Analysis of plasma from metastatic vs. non-metastatic PDAC patients. | RvD5n-3 DPA | N/A (Clinical Observation) | frontiersin.orgnih.gov |

Methodologies for Resolvin D5 Research

Advanced Analytical Techniques for Resolvin D5 Quantification and Identification

Accurate identification and quantification of RvD5 in biological samples are paramount to understanding its role in inflammation resolution. Given its low endogenous concentrations, highly sensitive and specific analytical methods are required.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of RvD5 and other lipid mediators. harvard.edu This powerful method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity for the identification and quantification of these molecules in complex biological matrices. harvard.eduuib.no

The process typically involves the extraction of lipids from a sample, followed by separation using a liquid chromatograph. The separated molecules are then ionized and introduced into the mass spectrometer. In the MS/MS approach, a specific parent ion corresponding to RvD5 is selected and fragmented, and the resulting daughter ions are detected. pnas.org This multiple reaction monitoring (MRM) provides a high degree of certainty in identification and allows for precise quantification, even at very low concentrations. pnas.orgnih.gov For instance, LC-MS/MS has been successfully used to identify and quantify RvD5 in various biological samples, including synovial fluid from rheumatoid arthritis patients and tissues from animal models of inflammation. ebi.ac.uknih.govnih.gov The identity of RvD5 is confirmed by matching its retention time and MS/MS fragmentation pattern with that of a synthetic standard. researchgate.net

Lipidomics Profiling

Lipidomics is the large-scale study of lipids in biological systems. researchgate.net In the context of RvD5 research, lipidomics profiling using LC-MS/MS allows for the simultaneous analysis of a wide array of lipid mediators, including various resolvins, protectins, and maresins, in addition to RvD5. ebi.ac.ukresearchgate.netcaymanchem.com This comprehensive approach provides a detailed snapshot of the lipid mediator landscape during inflammation and its resolution. harvard.edu

Lipidomics has been instrumental in discovering the presence of RvD5 in various tissues and fluids and in understanding how its production is modulated in different physiological and pathological states. harvard.eduebi.ac.ukcaymanchem.com For example, lipid mediator metabololipidomics has revealed elevated levels of RvD5 in the paws of arthritic mice, correlating with disease activity. nih.gov This technique has also been used to profile the lipid mediator changes in human synovial fluid, identifying RvD5 as a key anti-inflammatory and pro-resolving mediator present in this biological sample. ebi.ac.uknih.gov

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological assay used to detect and quantify substances such as peptides, proteins, antibodies, and hormones. In RvD5 research, ELISA kits are available for its quantification in various biological samples, including serum, plasma, cell culture supernatants, and tissue homogenates. nih.govmybiosource.com

The principle of a competitive ELISA for RvD5 typically involves a polyclonal anti-RvD5 antibody coated on a microplate. mybiosource.com The sample containing RvD5 is incubated in the wells along with a fixed amount of enzyme-conjugated RvD5. The RvD5 in the sample competes with the conjugated RvD5 for binding to the antibody. After a washing step, a substrate is added, and the resulting colorimetric reaction is measured. The intensity of the color is inversely proportional to the concentration of RvD5 in the sample. mybiosource.com While ELISA can be a sensitive and high-throughput method, it is important to be aware of potential cross-reactivity with other related lipid mediators, which could lead to an overestimation of RvD5 levels. mdpi.com Therefore, results are often validated with a more specific method like LC-MS/MS. nih.gov

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a powerful technique used to measure the expression levels of specific genes. In RvD5 research, RT-qPCR is not used to directly measure RvD5 itself, but rather to analyze the expression of genes that are modulated by RvD5. nih.govnih.govbiorxiv.org This provides insights into the molecular mechanisms through which RvD5 exerts its biological effects. nih.gov

The process involves extracting RNA from cells or tissues, reverse transcribing it into complementary DNA (cDNA), and then amplifying specific target gene sequences using PCR. thermofisher.com The amplification is monitored in real-time using fluorescent dyes or probes. thermofisher.com By normalizing the expression of the target gene to a stable reference gene, the relative change in gene expression in response to RvD5 treatment can be quantified. nih.gov For example, RT-qPCR has been used to show that RvD5 can inhibit the expression of pro-inflammatory cytokine genes like IL-6 and CCL5 in human monocytic cells. nih.gov It has also been used to demonstrate that RvD5 can up-regulate the expression of genes involved in the antioxidant response, such as Nrf2, NQO1, and HO-1. nih.gov

In Vitro Experimental Models for Cellular Investigations

In vitro models are essential for dissecting the cellular and molecular mechanisms of RvD5 action in a controlled environment. Primary immune cell cultures are particularly valuable for studying the direct effects of RvD5 on the key players of the inflammatory response.

Primary Immune Cell Culture Systems (e.g., Macrophages, T cells, Neutrophils)

Primary immune cells are isolated directly from living tissues and are used to create culture systems that closely mimic the in vivo environment. These systems are invaluable for studying the direct effects of RvD5 on specific immune cell populations.

Macrophages: Macrophages are key cells in both the initiation and resolution of inflammation. In vitro studies have shown that RvD5 can modulate macrophage function in several ways. For instance, RvD5 has been shown to act on macrophages to promote the resolution of inflammation. mdpi.com In cultured human THP-1 cells, a monocyte cell line that can be differentiated into macrophages, RvD5 has been demonstrated to inhibit the production of pro-inflammatory cytokines like IL-6 and CCL5. nih.gov

T cells: T cells are crucial components of the adaptive immune system. Research using primary T cell cultures has revealed that RvD5 can modulate T cell differentiation and proliferation. Specifically, in vitro experiments have shown that RvD5 can suppress the differentiation of pro-inflammatory Th17 cells while promoting the differentiation of anti-inflammatory regulatory T cells (Tregs). nih.govbmj.com Furthermore, RvD5 has been found to inhibit the proliferation of CD4+ T cells. nih.govbmj.com

Neutrophils: Neutrophils are among the first responders to sites of inflammation. In vitro studies have demonstrated that RvD5 can directly impact neutrophil activity. For example, RvD5 has been shown to enhance the phagocytic capacity of neutrophils, a critical step in clearing pathogens and cellular debris. nih.gov Additionally, resolvins, including RvD5, can inhibit neutrophil migration, thereby limiting their infiltration into inflamed tissues. researchgate.net

Preclinical In Vivo Experimental Models

Genetically modified organisms, particularly knockout (KO) mice, have been pivotal in dissecting the specific pathways and receptors involved in RvD5's biological activities. These models allow researchers to investigate the compound's effects in the absence of a specific gene product.

In studies of chemotherapy-induced peripheral neuropathy (CIPN), the role of Transient Receptor Potential (TRP) channels was investigated using Trpv1 and Trpa1 KO mice. frontiersin.orgnih.gov Paclitaxel-induced mechanical allodynia developed fully in both male and female KO mice, similar to wild-type animals. frontiersin.orgnih.gov Interestingly, intrathecal administration of RvD5 reduced this mechanical allodynia in male Trpv1 and Trpa1 KO mice, but had no effect in female KO mice. ebi.ac.ukfrontiersin.orgnih.gov This finding suggests that RvD5's analgesic action in this context is male-specific and occurs independently of the TRPV1 and TRPA1 channels. nih.govfrontiersin.org

Other studies have used different KO models to explore RvD5's function. For instance, in a model of second organ reflow injury, the effects of RvD5 were examined in mice lacking phospholipase D1 (PLD1-/-) or phospholipase D2 (PLD2-/-). ebi.ac.uk The results showed that RvD5 failed to reduce lung neutrophil myeloperoxidase levels in PLD2-/- mice, indicating a key role for PLD2 in the resolution processes mediated by RvD5. ebi.ac.uk Additionally, Alox15 knockout mice have been used in models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis to study the role of the ALOX15 enzyme in inflammation. researchgate.net

Table 2: Research Findings on this compound in Knockout Mouse Models

| Knockout Model | Disease/Condition Model | Key Findings | Implication | Reference(s) |

|---|---|---|---|---|

| Trpv1 KO Mice | Paclitaxel-induced peripheral neuropathy | RvD5 reduced mechanical allodynia in male mice but not in female mice. | RvD5's analgesic effect is sex-dimorphic and independent of the TRPV1 channel. | frontiersin.org, ebi.ac.uk, nih.gov, nih.gov |

| Trpa1 KO Mice | Paclitaxel-induced peripheral neuropathy | RvD5 reduced mechanical allodynia in male mice but not in female mice. | RvD5's analgesic effect is sex-dimorphic and independent of the TRPA1 channel. | frontiersin.org, ebi.ac.uk, nih.gov, nih.gov |

| PLD2-/- Mice | Second organ reflow injury | RvD5 did not reduce lung neutrophil myeloperoxidase levels. | PLD2 is a crucial component in the RvD5-mediated resolution process. | ebi.ac.uk |

| Alox15-/- Mice | Dextran sulfate sodium (DSS)-induced colitis | Female knockout mice were protected from DSS-induced colitis. | Suggests a pro-inflammatory role for the Alox15 enzyme in this specific model. | researchgate.net |

To evaluate the therapeutic potential of RvD5 across various pathologies, researchers employ disease induction models where pathological conditions are artificially induced in laboratory animals.

LPS-Endotoxemia: Lipopolysaccharide (LPS) is used to induce endotoxemia, a condition that mimics systemic inflammation seen in severe bacterial infections. In a model using female Swiss mice, administration of RvD5 prior to a high dose of LPS was shown to protect against kidney damage. nih.gov This protection was evidenced by reduced serum levels of urea (B33335) and creatinine, improved kidney histopathology, and decreased leukocyte infiltration. nih.gov Mechanistically, RvD5 reduced the production of pro-inflammatory cytokines (IL-1β, TNF-α, and IL-6) and oxidative stress, while promoting the antioxidant Nrf2 pathway. nih.gov

Paclitaxel-induced Chemotherapy-Induced Peripheral Neuropathy (CIPN): The chemotherapy agent paclitaxel (B517696) is used to induce a robust and painful peripheral neuropathy. frontiersin.orgnih.gov Studies in a mouse model of paclitaxel-induced CIPN revealed a distinct sex-dimorphic analgesic action for RvD5. frontiersin.orgnih.gov While RvD1 and RvD2 were effective in both male and female mice, RvD5 only reduced mechanical allodynia in male mice. frontiersin.orgnih.gov This male-specific analgesia was also observed in a formalin-induced inflammatory pain model, identifying RvD5 as the first specialized pro-resolving mediator (SPM) to exhibit sex dimorphism in pain regulation. ebi.ac.ukfrontiersin.org

DSS-induced Colitis: Dextran sulfate sodium (DSS) administered in drinking water induces a reproducible chemical colitis in rodents that shares features with human inflammatory bowel disease. frontiersin.orgpnas.org In a mouse model of acute DSS-induced colitis, the n-3 docosapentaenoic acid (DPA) derived form, RvD5n-3 DPA, was shown to be protective. frontiersin.orgpnas.org Systemic treatment with RvD5n-3 DPA prevented colon shortening, reduced the microscopic damage score, and decreased granulocyte trafficking to the inflamed tissue. frontiersin.orgpnas.orgpnas.org

UVB Irradiation: To study skin inflammation, female hairless mice are exposed to ultraviolet B (UVB) radiation. In this model, RvD5 demonstrated protective effects against UVB-induced skin damage. mdpi.com Treatment with RvD5 dose-dependently reduced skin edema and oxidative stress. mdpi.comresearchgate.net It achieved this by decreasing pro-oxidants and increasing antioxidant levels and enzyme activity. mdpi.com Furthermore, RvD5 treatment led to reduced production of inflammatory cytokines (IL-1β, TNF-α, TGF-β, and IL-10) and lower counts of inflammatory cells like neutrophils and mast cells in the skin. mdpi.comresearchgate.net

Table 3: Summary of this compound Efficacy in Preclinical Disease Induction Models

| Disease Model | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| LPS-Endotoxemia | Female Swiss Mice | Protected against kidney injury; reduced inflammatory cytokines (IL-1β, TNF-α, IL-6) and oxidative stress; promoted Nrf2 pathway. | mdpi.com, nih.gov |

| Paclitaxel-induced CIPN | Male and Female CD1 Mice | Exhibited male-specific analgesia, reducing mechanical allodynia in males but not females. | frontiersin.org, mdpi.com, nih.gov, nih.gov |

| DSS-induced Colitis | Mice | RvD5n-3 DPA prevented colon shortening, reduced microscopic damage, and decreased leukocyte infiltration. | frontiersin.org, pnas.org, pnas.org |

| UVB Irradiation | Female Hairless Mice | Reduced skin edema, oxidative stress, inflammatory cytokine production, and inflammatory cell counts. | mdpi.com, researchgate.net |

Stereospecific Total Organic Synthesis of this compound for Research Purposes

This compound is a structurally complex metabolite of docosahexaenoic acid (DHA) that is produced in very small quantities in the body. acs.orgnih.gov This low biological availability makes its isolation from natural sources impractical for thorough investigation of its biological and pharmacological properties. acs.orgresearchgate.netresearchgate.net Consequently, total organic synthesis is essential to produce optically active RvD5 in sufficient amounts for research. acs.orggoogle.com

Multiple stereoselective synthetic routes for RvD5 have been developed. acs.orgresearchgate.netacs.org A common strategy involves a convergent approach, where different fragments of the molecule are synthesized separately and then joined together. acs.orgnih.govresearchgate.net For example, one reported synthesis assembles the complete RvD5 structure from three key building blocks: a C1–C10 aldehyde, a C11–C13 phosphonium (B103445) salt, and a C14–C22 aldehyde. acs.orgnih.govresearchgate.net

Key chemical reactions and techniques are employed to control the precise three-dimensional arrangement (stereochemistry) of the atoms, which is critical for the molecule's biological activity. These include:

Sharpless Asymmetric Epoxidation: This method is used to create chiral epoxy alcohols, which are versatile intermediates for preparing the aldehyde fragments. acs.orgnih.govresearchgate.net

Wittig Reaction: This powerful reaction is used to form the carbon-carbon double bonds that connect the major building blocks of the molecule. acs.orgnih.govresearchgate.net

Hydrolytic Kinetic Resolution: In another synthetic approach, this technique, using a Co-salen catalyst, was employed to generate a key chiral epoxide intermediate with very high enantiomeric excess (>99% ee). researchgate.net

Palladium/Copper Iodide (Pd0/CuI) Coupling and Takai Olefination: These are other key coupling reactions used in various synthetic strategies to assemble the carbon skeleton of RvD5 and its analogs. researchgate.netacs.org

The successful total synthesis not only provides the necessary material for biological studies but also serves to confirm the absolute stereochemical structure of the naturally occurring lipid mediator. researchgate.netresearchgate.net

Future Directions and Research Gaps in Resolvin D5 Biology

Elucidating Novel Signaling Pathways and Receptor Interactions

Current research indicates that Resolvin D5 exerts its beneficial actions primarily through specific G protein-coupled receptors (GPCRs). RvD5 is recognized as an agonist for human GPR32, also known as DRV1 or the RvD1 receptor nih.govfrontiersin.orgresearchgate.netfrontiersin.orgbiorxiv.orguib.noocl-journal.orgmdpi.com. Additionally, an n-3 docosapentaenoic acid-derived RvD5 (RvD5n-3 DPA) has been shown to act via GPR101, a receptor expressed on macrophages, enhancing their efferocytosis ability researchgate.netmdpi.comresearchgate.net. These receptors are broadly expressed on various immune cells, including macrophages and neutrophils, as well as glial cells and neurons annualreviews.orguib.noresearchgate.net.

Beyond receptor binding, RvD5 influences intracellular signaling pathways. In lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells, RvD5 inhibits the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and chemokine (C-C motif) ligand 5 (CCL5) by modulating the ERK-NF-κB signaling pathway, specifically by inhibiting the phosphorylation of ERK and the nuclear translocation of p65 and p50 subunits of NF-κB nih.govjmb.or.krebi.ac.uk. Furthermore, RvD5 activates phospholipase D (PLD), particularly PLD2, in macrophages, a process linked to enhanced efferocytosis biorxiv.org.

Despite these insights, significant knowledge gaps remain. The potential existence of additional specific receptors for RvD5, particularly within diverse immune cell populations like macrophages, warrants further exploration nih.govfrontiersin.org. A comprehensive understanding of the intracellular mechanisms of downstream signaling triggered by RvD5 in various cell types is crucial biorxiv.orgacs.org. Research is needed to precisely map how the activation of these receptors and their subsequent signaling cascades lead to the efficient resolution of inflammation, including processes like apoptosis, phagocytosis, and efferocytosis of leukocytes acs.org. The complex nature of specialized pro-resolving mediators (SPMs), characterized by ligand poly-pharmacology (where a single SPM can bind multiple receptors) and receptor pleiotropy (where a single receptor can be activated by multiple SPMs), necessitates detailed investigation into these intricate interactions acs.org.

Comprehensive Characterization of this compound Actions Across Diverse Cell Types

This compound has demonstrated diverse actions across several cell types and in various preclinical models. It is a major resolvin produced by human M2 macrophages, where it promotes the production of anti-inflammatory cytokines like IL-10, enhances efferocytosis, and improves bacterial phagocytosis nih.govfrontiersin.orgresearchgate.netbiorxiv.orgmdpi.commdpi.com. RvD5 can also shift macrophage phenotypes from pro-inflammatory towards a non-inflammatory state mdpi.com. In human THP-1 cells, it effectively inhibits the expression of inflammatory mediators by regulating the ERK and NF-κB pathways nih.govjmb.or.krebi.ac.uk.

Beyond immune cells, RvD5 has shown effects in:

Neural cells: Identified in trout brain cells acs.org, and in diabetic mice, it reduces anxiety and depressive-like behaviors by down-modulating IL-1β production in the hippocampus and prefrontal cortex mdpi.com. It also mediates sex-dependent analgesic actions in immune cells within dorsal root ganglia (DRGs) nih.govfrontiersin.org.

Renal cells: In female mice with LPS endotoxemia, RvD5 reduces leukocyte recruitment, cytokine production, oxidative stress, and renal injury mdpi.com.

Connective tissue cells: Found in human synovial fluid from rheumatoid arthritis patients caymanchem.com. In a mouse model of zymosan arthritis, it inhibits CD4+ T cell proliferation and Th17 cell differentiation, while increasing regulatory T cell differentiation and reducing osteoclast differentiation and osteoclastogenesis mdpi.com.

Skin cells: In female hairless mice exposed to UVB irradiation, RvD5 reduces skin edema, oxidative stress (by enhancing Nrf2, HO-1, NQO1 mRNA expression and endogenous antioxidants), and decreases the production of IL-1β, TNF-α, TGF-β, and IL-10. It also reduces inflammatory cell counts, matrix metalloproteinase 9 activity, collagen degradation, epidermal thickening, and sunburn cell development mdpi.com.

Fish cells: Its production has been observed in Atlantic salmon head kidney cells exposed to DHA mdpi.comuib.no.

Despite these varied observations, a comprehensive characterization of RvD5's actions across a broader spectrum of physiologically relevant cell types and tissues is still needed. For instance, its specific effects on structural cells of the vascular wall, where other resolvin receptors are known to be expressed, remain largely unexplored frontiersin.org. Further detailed studies are required to understand its precise role in modulating adaptive immune responses beyond T cell differentiation. Elucidating its cell-specific mechanisms in complex human primary cell cultures and organoid models would significantly advance its translational potential.

Exploring Endogenous Regulation of this compound Biosynthesis and Catabolism

This compound is biosynthesized from the omega-3 essential fatty acid docosahexaenoic acid (DHA) biorxiv.orgnih.govnih.govcaymanchem.comuib.noebi.ac.ukacs.orgmdpi.comcaymanchem.commdpi.com. Its formation involves the sequential action of lipoxygenase (LOX) enzymes. Specifically, human 5-LOX initiates the process by converting DHA to 7(S)-hydroxy-DHA (7S-HDHA), followed by human reticulocyte 15-LOX-1 to form RvD5 ebi.ac.uk. Another pathway involves 15-LOX transforming DHA into 17S-hydroperoxy-DHA, which then undergoes the action of 5-LOX to generate RvD5 uib.noacs.orgmdpi.comuib.nomdpi.com. An aspirin-triggered pathway also exists, where aspirin-acetylated COX-2 converts DHA to 17R-hydroperoxy-DHA, which then serves as a substrate for 5-LOX biorxiv.orguib.noacs.orgcaymanchem.commdpi.com. RvD5 is produced by various cell types, including polymorphonuclear cells (PMNs), macrophages, endothelial cells, epithelial cells, monocytes, granulocytes, fibroblasts, and vascular cells/tissues biorxiv.orgacs.orgmdpi.commdpi.com. Endogenously, RvD5 has been identified in inflammatory exudates (e.g., during E. coli infection), human M2 macrophages, human synovial fluid, and trout brain cells caymanchem.comnih.govfrontiersin.orgocl-journal.orgebi.ac.ukmdpi.comacs.orgfrontiersin.org. Its production in some contexts may also be influenced by circadian rhythms mdpi.comuib.no.

Despite these insights, the detailed endogenous regulatory mechanisms governing RvD5 biosynthesis and catabolism are not yet fully elucidated. A key research gap is understanding how nutrient metabolism regulates SPM biosynthesis at the molecular level, particularly within specific tissues like adipose tissue, where SPM circuits are known to be active but decreased in conditions like obesity nih.gov. Further research is needed to precisely map the enzymatic steps and complex transcellular interactions involved in its biosynthesis biorxiv.orgnih.govcaymanchem.com. Given that in vivo levels of SPMs are typically low, identifying the factors that modulate their production and stability is critical biorxiv.org. Comprehensive studies on the enzymes responsible for RvD5 catabolism and its half-life in various biological contexts are also essential to fully understand its endogenous regulation.

Interplay of this compound with Other Specialized Pro-Resolving Mediators

This compound belongs to the D-series resolvins, a family of SPMs derived from DHA, which also includes RvD1-RvD6 biorxiv.orgnih.govnih.govfrontiersin.orguib.noacs.orguib.nomdpi.commdpi.commdpi.commdpi.com. As part of the broader SPM class, RvD5 operates alongside other pro-resolving lipid mediators such as lipoxins, protectins, and maresins biorxiv.orgnih.govpnas.organnualreviews.orgfrontiersin.orguib.noresearchgate.netcaymanchem.comfrontiersin.orgmdpi.comresearchgate.netresearchgate.net. Collectively, SPMs actively promote the resolution of inflammation by inhibiting neutrophil migration, enhancing macrophage efferocytosis, reducing pro-inflammatory cytokine production, and stimulating bacterial clearance biorxiv.orgnih.govfrontiersin.orgmdpi.commdpi.com. An intriguing aspect of SPM biology is that receptor signaling by one mediator can promote the expression of additional SPMs for other SPM receptors. For example, RvD2-DRV2 signaling has been shown to induce the biosynthesis of RvD5 and Protectin D1 (PD1) for the resolution of ischemia/reperfusion injury jci.org.

Advanced Preclinical Model Development for Complex Pathophysiologies

Preclinical studies have utilized various animal models to investigate the actions of this compound. These include models of:

Chemotherapy-induced peripheral neuropathy (CIPN) in mice nih.govfrontiersin.orgebi.ac.uk.

Bacterial infections, such as Escherichia coli infection and Citrobacter rodentium infection in mice mdpi.comacs.orgmdpi.com.

Inflammatory conditions like zymosan arthritis in mice mdpi.com.

Systemic inflammation, as seen in LPS endotoxemia models in female mice, where RvD5 reduces renal damage mdpi.com.

Metabolic and neurological disorders, including diabetic mice exhibiting anxiety and depressive-like behaviors mdpi.com.

Skin pathologies, such as UVB irradiation-induced damage in female hairless mice mdpi.com.

Intestinal inflammation, demonstrated in dextran (B179266) sulfate (B86663) sodium-induced colitis and intestinal ischemia/reperfusion-induced inflammation in mice pnas.org.

Postoperative pain induced by tibial bone fracture in mice mdpi.com.

While these models have provided valuable insights into RvD5's diverse therapeutic potential, there is a clear need for more advanced and physiologically relevant preclinical models that more accurately mimic the complexity of human diseases researchgate.net. Future research should focus on developing models for:

Chronic inflammatory conditions where the failure of resolution is a central feature, such as inflammatory bowel diseases, metabolic diseases (e.g., diabetes and obesity), cardiovascular diseases (e.g., atherosclerosis), and neurodegenerative disorders (e.g., Alzheimer's disease, Parkinson's disease, multiple sclerosis) nih.govpnas.orgresearchgate.net.

Models that allow for the detailed study of sex-dependent differences in RvD5's actions, as observed in pain models, to inform sex-specific therapeutic strategies nih.govfrontiersin.org.

Models that enable thorough investigation of RvD5's role in tissue repair, regeneration, and long-term functional recovery following inflammation or injury nih.govannualreviews.org.

The development of humanized animal models or organ-on-a-chip systems to bridge the gap between preclinical findings and human physiology, thereby improving the translatability of research outcomes.

Models capable of assessing the long-term effects of RvD5 administration and its impact on disease progression and ultimate resolution.

Methodological Advancements for this compound Detection and Quantification in Complex Biological Matrices

The primary method for the detection and quantification of this compound and other SPMs is liquid chromatography-tandem mass spectrometry (LC-MS/MS) caymanchem.comuib.nomdpi.comuib.nofrontiersin.orgresearchgate.net. Solid-phase extraction (SPE) coupled with LC-MS/MS offers a robust and sensitive approach for isolating these mediators from biological samples researchgate.net. Liquid-liquid extraction (LLE) combined with micro-SPE and subsequent LC-MS/MS analysis has also been employed, yielding high recovery values (e.g., 96.9-99.8% for D-series resolvins in cell media) and good linearity (0.1–50 ng/mL) and limits of detection (0.05 ng/mL) and quantification (0.1 ng/mL) mdpi.comuib.no. RvD5 levels have been successfully quantified in patient samples, showing elevated levels in moderate and severe patient groups compared to controls researchgate.net.

However, significant challenges persist in the accurate detection and quantification of RvD5 in complex biological matrices. The low in vivo concentrations of SPMs, typically in the picomolar to nanomolar range, present a major analytical hurdle biorxiv.orgebi.ac.uk. Biological matrices such as plasma, tissue homogenates, synovial fluid, and cerebrospinal fluid often contain numerous interfering compounds that can lead to matrix effects, impacting the sensitivity and accuracy of measurements mdpi.comfrontiersin.orgresearchgate.net. The emphasis on highly reliable analytical methodology is paramount for verifying the functional relevance of SPMs in in vivo systems frontiersin.org.

Future methodological advancements should focus on:

Developing even more sensitive and specific analytical methods to precisely quantify RvD5 at its physiological picomolar concentrations in diverse human biological fluids and tissues.

Standardizing sample collection, processing, and storage protocols globally to ensure the stability and accurate measurement of RvD5 and other SPMs, thereby improving reproducibility across studies researchgate.net.

Exploring and validating non-invasive or minimally invasive methods for monitoring RvD5 levels in clinical settings, which would be invaluable for diagnostic and prognostic purposes.

Advancing imaging techniques to visualize the spatial distribution of RvD5 and its receptor binding in living systems, offering insights into its biodistribution and target engagement.

Addressing the inherent challenge of the low biological availability of synthetic RvD5 for research and potential therapeutic applications jmb.or.krebi.ac.uk.

Q & A

Q. How can Resolvin D5 be reliably identified and quantified in experimental models?

this compound (C22H32O4; CAS 578008-43-2) is identified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation. Quantification often employs high-performance liquid chromatography (HPLC) paired with UV detection or tandem MS for sensitivity. Ensure purity standards are validated using PubChem CID 25073195 as a reference. For in vitro studies, stock solutions (e.g., 10 mM in DMSO) must be prepared under inert conditions to prevent oxidation .

Q. What experimental models are suitable for studying this compound’s anti-inflammatory effects?

Common models include:

- Cell-based assays : LPS-stimulated THP-1 monocytes (e.g., measuring IL-6 and CCL5 suppression via ELISA) .

- In vivo models : Murine arthritis or sepsis models, with endpoints like cytokine profiling and histopathology. Include vehicle controls (DMSO) to account for solvent effects .

Q. What are optimal this compound concentrations for in vitro vs. in vivo studies?

- In vitro : 20–40 μM in THP-1 cells (restores cell viability to 93–98% post-LPS stimulation) .

- In vivo : Dosing varies by model; for arthritis, 0.1–1 μg/mouse via intraperitoneal injection is typical. Adjust based on bioavailability and tissue distribution studies .

Advanced Research Questions

Q. How does this compound modulate the ERK-NF-κB signaling pathway in immune cells?

Mechanistic studies require phospho-specific antibodies (e.g., p-ERK, p-IκBα) for Western blotting. LPS-stimulated THP-1 cells treated with this compound (20–40 μM) show reduced ERK phosphorylation and nuclear NF-κB translocation. Pair with inhibitors (e.g., U0126 for ERK) to confirm pathway specificity. Replicate findings across ≥3 independent experiments to ensure statistical power .

Q. How can contradictory data on this compound’s efficacy across inflammation models be resolved?

Contradictions may arise from model-specific variables (e.g., LPS dosage, cell type). Conduct systematic reviews to identify confounding factors. Use meta-analysis tools (e.g., RevMan) to compare effect sizes across studies. Validate findings with orthogonal assays (e.g., RNA-seq for pathway enrichment analysis) .

Q. What statistical methods are critical for analyzing this compound’s dose-response relationships?

- Non-linear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) for IC50 determination.

- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Power analysis to justify sample sizes (α=0.05, β=0.2). Report exact p-values and confidence intervals to meet reproducibility standards .

Methodological Best Practices

Q. How should researchers design experiments to ensure this compound’s stability during assays?

- Store this compound at −80°C under argon to prevent degradation.

- Pre-test stability in assay buffers (e.g., PBS, DMEM) via LC-MS at 0, 6, and 24 hours.

- Include degradation controls (e.g., room-temperature exposure) in each experiment .

Q. What validation criteria are essential for this compound’s biological activity?

- Positive controls : Compare to established resolvins (e.g., Resolvin D1).

- Negative controls : Use scrambled lipids or inactive stereoisomers.

- Dose-response curves : Ensure linearity (R² >0.9) and EC50 consistency across replicates .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

- Require certificates of analysis (CoA) from suppliers, including purity (≥95% by HPLC), MS/NMR spectra, and endotoxin levels (<0.1 EU/mg).

- Cross-validate activity across multiple batches in a reference assay (e.g., IL-6 suppression in THP-1 cells) .

Data Reporting and Reproducibility

Q. What metadata should accompany this compound studies for replication?

Q. How should conflicting results between in vitro and in vivo this compound studies be addressed?

Perform pharmacokinetic studies to assess bioavailability (e.g., plasma half-life via LC-MS). Use knockout models (e.g., GPR37-deficient mice) to test receptor dependency. Publish negative results to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.